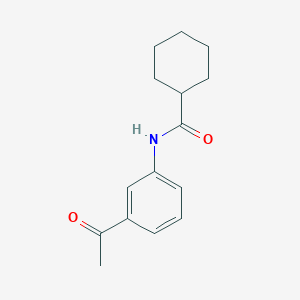

N-(3-acetylphenyl)cyclohexanecarboxamide

CAS No.: 315712-61-9

Cat. No.: VC6860775

Molecular Formula: C15H19NO2

Molecular Weight: 245.322

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 315712-61-9 |

|---|---|

| Molecular Formula | C15H19NO2 |

| Molecular Weight | 245.322 |

| IUPAC Name | N-(3-acetylphenyl)cyclohexanecarboxamide |

| Standard InChI | InChI=1S/C15H19NO2/c1-11(17)13-8-5-9-14(10-13)16-15(18)12-6-3-2-4-7-12/h5,8-10,12H,2-4,6-7H2,1H3,(H,16,18) |

| Standard InChI Key | AMKWLFXMVSRMCQ-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

N-(3-Acetylphenyl)cyclohexanecarboxamide belongs to the class of substituted carboxamides. Its IUPAC name, N-(3-acetylphenyl)cyclohexanecarboxamide, reflects the presence of a cyclohexane ring linked to a carboxamide group and a 3-acetylphenyl substituent . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 245.32 g/mol | PubChem |

| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2 | Aladdin |

| InChIKey | AMKWLFXMVSRMCQ-UHFFFAOYSA-N | PubChem |

| ChEMBL ID | CHEMBL1528189 | PubChem |

The compound’s structure features three rotatable bonds and one hydrogen bond donor, influencing its conformational flexibility and interaction potential with biological targets .

Spectroscopic and Computational Data

PubChem provides computed spectroscopic descriptors, including an exact mass of 245.1416 Da and a monoisotopic mass of 245.1416 Da . The topological polar surface area (46.2 Ų) suggests moderate solubility in polar solvents, while the ALogP value of 3.1 indicates preferential partitioning into lipid environments .

Physicochemical Properties

Partitioning and Solubility

The compound’s hydrophobicity () aligns with its potential to cross biological membranes, a trait relevant to drug discovery . Its topological polar surface area (46.2 Ų) further supports this hypothesis, as values below 90 Ų are associated with enhanced cell permeability .

Future Research Directions

Pharmacological Screening

Comprehensive profiling against disease-relevant targets (e.g., cancer-associated kinases, inflammatory mediators) could elucidate therapeutic potential.

Synthetic Optimization

Developing scalable, cost-effective synthesis routes would enhance accessibility for academic and industrial researchers.

Toxicological Studies

Systematic in vitro and in vivo toxicity assessments are critical to establishing safety benchmarks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume